Superior Activity of Isepamicin Against AAC(6')-I Producing, Amikacin-Resistant Strains
Isepamicin demonstrates a crucial structural advantage over amikacin. The activity of isepamicin against amikacin-resistant strains which produce the AAC(6')-I enzyme is directly related to differences in structure at the 3'' position [1]. While amikacin forms a stable, inactivating complex with AAC(6')-I enzymes via binding interactions at positions 3 and 3'', isepamicin possesses a secondary amino group at position 3''. This difference results in a less stable enzyme-isepamicin complex, allowing the drug to evade modification and maintain its bactericidal efficacy [1].
| Evidence Dimension | Mechanism of resistance evasion / enzyme stability |
|---|---|
| Target Compound Data | Forms an unstable, less inhibitory complex with AAC(6')-I enzymes, retaining antibacterial activity. |
| Comparator Or Baseline | Amikacin forms a stable, inhibitory complex with AAC(6')-I enzymes, leading to inactivation and clinical resistance. |
| Quantified Difference | Qualitative difference in molecular binding leading to a functional dichotomy (susceptible vs. resistant). |
| Conditions | In vitro enzyme kinetics and molecular modeling of AAC(6')-I interaction with aminoglycoside substrates. |
Why This Matters
This molecular differentiation is the basis for isepamicin's clinical utility against a defined and increasingly prevalent subset of aminoglycoside-resistant pathogens, making it a non-substitutable reserve agent.
- [1] Miller GH, Sabatelli FJ, Naples L, Hare RS, Shaw KJ. The changing nature of aminoglycoside resistance mechanisms and the role of isepamicin--a new broad-spectrum aminoglycoside. J Chemother. 1995;7 Suppl 2:31-44. View Source
